N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide
Description
N-(2-Phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a phenylpiperazinyl group at position 5 and a sulfanyl-linked acetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-phenylethyl group. This structure combines pharmacophoric elements known for biological activity, including the thiadiazole ring (implicated in anticancer and antimicrobial properties) and the phenylpiperazine moiety (associated with CNS modulation) .
Properties
IUPAC Name |
N-(2-phenylethyl)-2-[[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5OS2/c28-20(23-12-11-18-7-3-1-4-8-18)17-29-22-25-24-21(30-22)27-15-13-26(14-16-27)19-9-5-2-6-10-19/h1-10H,11-17H2,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYJCDVLGJPEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=NN=C(S3)SCC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent attachment of the phenylpiperazine and phenethyl groups. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these synthetic routes while optimizing reaction conditions to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations
The compound’s closest analogs differ in substituents on the acetamide nitrogen and the thiadiazole ring. Key examples include:
Physicochemical Properties
Data from analogs suggest the target compound’s properties align with the following trends:
- Melting Points: Phenylpiperazine-containing thiadiazoles (e.g., 4c, 4d in ) exhibit high melting points (200–227°C) due to strong intermolecular interactions .
Synthetic Yields :
Pharmacological Potential
- Anticancer Activity: Analogs like 4c–4f () showed moderate to potent activity against cancer cell lines, with IC₅₀ values <10 µM. The phenylpiperazine moiety enhances DNA intercalation or kinase inhibition .
Antimicrobial Activity :
Spectral Characterization
- IR/NMR Data :
- Thiadiazole-acetamide derivatives consistently show IR peaks for NH (3200–3300 cm⁻¹), C=O (1680–1700 cm⁻¹), and aromatic C-H (3000–3100 cm⁻¹) .
- In ¹H NMR, the phenylethyl group’s protons resonate at δ 2.8–3.5 (CH₂) and δ 7.2–7.4 (aromatic), while the piperazine protons appear as multiplets at δ 2.5–3.0 .
Biological Activity
N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide is a complex organic compound that has attracted attention for its potential biological activities. This compound features a unique structure that combines elements known for their pharmacological effects, particularly in the context of neurological and psychiatric disorders.
Chemical Structure
The compound's structure can be broken down as follows:
- Phenylethyl Group : Contributes to the lipophilicity and receptor interaction.
- Thiadiazole Moiety : Known for various biological activities, including antimicrobial and anti-inflammatory properties.
- Piperazine Ring : Often associated with antipsychotic and anxiolytic effects due to its interaction with serotonin and dopamine receptors.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. The piperazine component is known to interact with:
- Dopamine Receptors (D2) : Plays a crucial role in mood regulation and psychotic disorders.
- Serotonin Receptors (5-HT1A) : Involved in anxiety and depression management.
These interactions may lead to alterations in signaling pathways that influence various cellular functions.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antipsychotic Effects : Similar compounds have shown promise in treating schizophrenia through D2 receptor antagonism.
- Anxiolytic Properties : Interaction with 5-HT receptors suggests potential use in anxiety disorders.
- Antimicrobial Activity : The thiadiazole moiety may confer antibacterial properties.
In Vitro Studies
In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of certain bacterial strains and exhibit cytotoxic effects against cancer cell lines. For instance, compounds with similar structures have shown significant activity against prostate cancer cells, indicating potential for further development in oncology.
Case Studies
- Neuropharmacological Studies : A study involving this compound showed promising results in modulating dopamine and serotonin levels in animal models, suggesting efficacy in treating mood disorders.
- Antimicrobial Efficacy : Research has highlighted the compound's ability to inhibit bacterial growth in laboratory settings, particularly against Gram-positive bacteria. This suggests its potential as a lead compound for developing new antibiotics.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine | Acetylcholinesterase inhibitor | Piperazine moiety |
| 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-chromen | Antimicrobial | Chromen backbone |
| N-{[2-(4-pheny-piperazin-1-yl)ethyl]-phenyl} arylamides | D2/5HT1A activity | Multiple receptor interactions |
Q & A
Q. What are the optimal synthetic routes for N-(2-phenylethyl)-2-{[5-(4-phenylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide, and how can reaction yields be improved?
Methodological Answer: The synthesis involves multi-step reactions, including thiadiazole ring formation, sulfanyl linkage, and acetamide coupling. Key steps include:
- Thiadiazole Synthesis : React 4-phenylpiperazine with thiosemicarbazide in POCl3 under reflux (90°C, 3 hours) to form the 1,3,4-thiadiazole core .
- Sulfanyl-Acetamide Coupling : Use nucleophilic substitution with 2-mercaptoacetamide derivatives in THF or DCM, catalyzed by triethylamine, at 50–60°C for 6–8 hours .
- Yield Optimization : Monitor reaction progress via TLC/HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (DMSO/water mixtures) .
Critical Parameters Table:
| Step | Solvent | Catalyst | Temp (°C) | Yield Range |
|---|---|---|---|---|
| Thiadiazole Formation | POCl3 | None | 90 | 60–75% |
| Sulfanyl Coupling | THF | Et3N | 50–60 | 50–65% |
| Acetamide Formation | DCM | DMAP | RT | 70–85% |
Q. How is the structural integrity of this compound validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy : Confirm proton environments (e.g., phenylpiperazine protons at δ 2.5–3.5 ppm, thiadiazole protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 481.12) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and confirm bond angles (e.g., thiadiazole S–N–S bond angle ~120°) .
Q. What in vitro assays are suitable for preliminary biological screening?
Methodological Answer:
- Antimicrobial Activity : Use microdilution assays (MIC determination) against S. aureus and E. coli .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
- Enzyme Inhibition : Test lipoxygenase or COX-2 inhibition via UV-Vis spectroscopy (IC50 calculations) .
Q. How can solubility and stability be assessed for formulation studies?
Methodological Answer:
- Solubility Profiling : Use the shake-flask method in PBS (pH 7.4), DMSO, and ethanol at 25°C .
- Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Q. What chromatographic techniques are effective for reaction monitoring?
Methodological Answer:
- TLC : Use silica gel plates with ethyl acetate/hexane (3:7) and UV visualization .
- HPLC : C18 column, acetonitrile/water (70:30), flow rate 1 mL/min, retention time ~8.2 min .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
Methodological Answer:
- Substituent Variation : Synthesize analogs with modified phenylpiperazine (e.g., 4-fluorophenyl) or acetamide groups .
- Biological Testing : Compare IC50 values in enzyme assays and cytotoxicity profiles to identify pharmacophores .
- Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or 5-HT receptors) .
Q. What strategies resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Replication : Repeat assays with standardized protocols (e.g., fixed cell passage numbers) .
- Metabolite Interference Check : Incubate compound with liver microsomes to identify active/inactive metabolites .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for variability in biological replicates .
Q. How can computational modeling predict metabolic pathways?
Methodological Answer:
Q. What in vivo models are appropriate for evaluating pharmacokinetics?
Methodological Answer:
- Rodent Studies : Administer 10 mg/kg (IV or oral) to Sprague-Dawley rats; collect plasma at 0, 1, 2, 4, 8, 24 hours for LC-MS/MS analysis .
- Tissue Distribution : Sacrifice animals at 24 hours, homogenize organs (liver, kidney), and quantify compound levels .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
